Methyl 2-azabicyclo[2.2.2]octane-5-carboxylate
Description
Methyl 2-azabicyclo[2.2.2]octane-5-carboxylate is a bicyclic compound featuring a fused 6-membered ring system with a nitrogen atom at position 2 and a methyl ester group at position 4. This structure confers rigidity and stereochemical stability, making it valuable in medicinal chemistry as a scaffold for drug design. The compound’s bicyclic framework mimics natural alkaloids and enables bioisosteric replacements, particularly in targeting nicotinic receptors or protease enzymes [14].
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
methyl 2-azabicyclo[2.2.2]octane-5-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-12-9(11)8-4-7-3-2-6(8)5-10-7/h6-8,10H,2-5H2,1H3 |
InChI Key |
CHOVUVZOYSVYOC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2CCC1CN2 |
Origin of Product |
United States |
Preparation Methods
Base-Mediated Cyclization
A critical advancement in synthesizing this compound involves base-mediated cyclization of pre-functionalized precursors. For example, ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate—a related compound—is prepared via reaction of a piperidine derivative with ethyl chloroformate in the presence of KHMDS. Adapting this protocol, methyl ester formation can be achieved using methyl chloroformate or methanol under acidic conditions.
Key reaction parameters :
-
Base : KHMDS, LiHMDS, or NaHMDS (optimal for deprotonation and cyclization).
-
Solvent : Toluene or tetrahydrofuran (THF), with toluene offering faster kinetics.
-
Temperature : 50°C, enabling efficient cyclization without side reactions.
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Base | KHMDS | 85–90% |
| Solvent | Toluene | >95% conversion |
| Temperature | 50°C | Reduced time |
This method’s scalability is evidenced by its application in large-scale pharmaceutical intermediate synthesis.
Alternative Routes: Bioisosteric Design Insights
Recent work on bioisosteres of aromatic rings provides indirect insights into novel synthetic strategies. The iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile has been used to construct 2-oxabicyclo[2.2.2]octane cores. While this method targets oxygenated analogs, replacing iodine with nitrogen-containing reagents (e.g., ammonia or amines) could facilitate azabicyclo[2.2.2]octane formation.
Hypothetical adaptation :
-
Iodocyclization : React cyclohexenyl methanol with iodine to form a bicyclic iodonium intermediate.
-
Amination : Substitute iodine with ammonia or methylamine to introduce the nitrogen atom.
-
Esterification : Treat the resulting amino alcohol with methyl chloroformate to install the ester group.
This route remains unexplored for this compound but aligns with trends in saturated bioisostere synthesis.
Challenges and Mechanistic Considerations
Steric Hindrance and Regioselectivity
The bicyclo[2.2.2]octane framework imposes significant steric constraints, complicating functionalization at specific positions. For instance, esterification at the 5-position requires precise control over reaction conditions to avoid epimerization or decomposition. Nuclear magnetic resonance (NMR) studies of related compounds reveal that hydrogen bonding between the ester carbonyl and the bridgehead nitrogen stabilizes the desired regioisomer.
Solvent and Temperature Effects
Comparative studies in the synthesis of azabicyclo[2.2.2]octane derivatives highlight the role of solvent polarity. Polar aprotic solvents (e.g., THF) favor cyclization but may increase side reactions, while nonpolar solvents (e.g., toluene) improve selectivity. Elevated temperatures (50–60°C) enhance reaction rates without compromising yield, as demonstrated in the preparation of umeclidinium intermediates .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-azabicyclo[2.2.2]octane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Methyl 2-azabicyclo[2.2.2]octane-5-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-azabicyclo[2.2.2]octane-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain biological receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Ester vs. Hydroxyl Groups : The methyl ester at position 5 enhances lipophilicity compared to the hydroxyl derivative, influencing bioavailability and metabolic stability .
- Lactone Formation: The tert-butyl derivative (C₁₁H₁₇NO₄) forms a stable lactone due to intramolecular esterification, enabling enantiomeric separation for chiral drug synthesis .
- Bioisosteric Replacement : The 3-pyridyl analog acts as a semi-rigid substitute for phenyl rings, improving receptor binding affinity in nicotinic analogs .
Pharmacological Activity Comparisons
Table 2: Antiprotozoal Activity of Bicyclic Compounds
Key Findings :
- Bicyclo[3.2.2]nonane derivatives exhibit significantly higher antiprotozoal activity than bicyclo[2.2.2]octanes, attributed to increased conformational flexibility enhancing target engagement .
- This compound’s pharmacological profile remains underexplored but is structurally poised for similar applications.
Key Insights :
Q & A
Basic Research Question
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for resolving bicyclic stereochemistry. High-resolution data (<1.0 Å) is critical for accurate bond-length and angle measurements .
- NMR spectroscopy : ¹H and ¹³C NMR can distinguish axial vs. equatorial protons in the bicyclic system. COSY and NOESY experiments clarify through-space interactions in rigid frameworks.
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula, especially for derivatives with isotopic labeling (e.g., deuterated analogs) .
How can computational modeling guide the design of analogs targeting protein-protein interactions?
Advanced Research Question
Virtual screening and molecular dynamics (MD) simulations predict how substituents on the bicyclic core interact with target residues. For example:
- Docking studies : Compound 33 (derived from peptide 31) showed improved binding to HCMVPro by mimicking key residues (I2, T3, H5) .
- Free-energy perturbation (FEP) : Quantifies the impact of methyl ester vs. carboxylic acid groups on binding affinity.
- ADMET prediction : LogP values (e.g., -0.47 for 2-azabicyclo[2.2.2]octan-3-one) guide solubility and permeability optimization .
How should researchers address contradictions in reported synthetic yields for bicyclic azabicyclo compounds?
Advanced Research Question
Discrepancies often arise from:
- Intermediate instability : Nitroso-ene intermediates (e.g., in Scheme 13 ) may decompose under suboptimal conditions.
- Catalyst deactivation : Trace impurities in precursors can poison palladium catalysts, reducing hydrogenation efficiency .
Resolution strategies : - Reproducibility protocols : Strict control of anhydrous conditions and inert atmospheres.
- Analytical validation : Use LC-MS to quantify side products and optimize purification (e.g., column chromatography vs. recrystallization).
What are the safety considerations for handling this compound in laboratory settings?
Basic Research Question
While specific safety data for this compound is limited, related bicyclic amines require:
- Personal protective equipment (PPE) : Nitrile gloves and lab coats to prevent skin contact (H315/H319 hazards) .
- Ventilation : Use fume hoods during synthesis to mitigate respiratory irritation (H335) .
- Waste disposal : Follow EPA guidelines for amine-containing waste to avoid environmental contamination .
How can the methyl ester group be selectively modified for downstream applications?
Advanced Research Question
The ester moiety serves as a handle for functionalization:
Q. Key Data :
- Stability : Methyl esters are resistant to nucleophilic attack under mild conditions, enabling selective modifications .
What role does the 2-azabicyclo[2.2.2]octane core play in overcoming drug resistance mechanisms?
Advanced Research Question
The scaffold’s rigidity reduces off-target interactions, a common resistance driver. For example:
- Protease inhibition : Compound 33’s bicyclic core prevents conformational changes in viral proteases, maintaining efficacy against mutant strains .
- Efflux pump evasion : Lower LogP values compared to planar aromatics reduce recognition by multidrug resistance (MDR) transporters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
